trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester
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Overview
Description
trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester typically involves the reaction of 3,6-dihydro-2H-pyran-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester into corresponding alcohols or alkanes.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include functionalized pyran derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester is used as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including potential drug candidates. It serves as an intermediate in the preparation of endocannabinoid system modulators and embryonic ectoderm development inhibitors .
Industry: In the industrial sector, this boronic ester is used in the production of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
- (2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester
- 3,4-Dihydro-2H-pyran
Uniqueness: Compared to similar compounds, trans-2,6-Dimethyl-4-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester offers unique reactivity due to the presence of the dimethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
IUPAC Name |
2-[(2S,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRPBBDCXSNINM-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](O[C@H](C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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